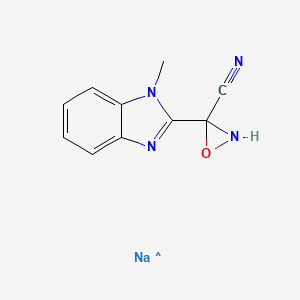![molecular formula C13H20FN3 B1415899 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine CAS No. 2138056-99-0](/img/structure/B1415899.png)
1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
Overview
Description
This compound is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . It plays an important role in the mediation of movement, cognition, and emotion . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, a related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d), has been synthesized . This compound is also a potent antagonist of D4 receptors .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoropyridinyl group attached to a piperazine ring . The exact structure can be found in databases like PubChem .Scientific Research Applications
Neuropharmacology
This compound has been utilized in the design and synthesis of novel piperazine derivatives that target D2/D3/5-HT1A receptors . These receptors are significant in the study of neurological disorders and potential therapeutic agents. Some derivatives have shown promising multitarget combinations of D2/5-HT1A agonism, which could be beneficial for treating conditions like schizophrenia and depression .
Radiopharmaceuticals
In the field of radiopharmacy, fluorinated pyridines, including analogs of this compound, have been explored for their potential as imaging agents. Specifically, Fluorine-18 labeling of a 2-fluoropyridine analog has been evaluated for its suitability in imaging mGluR 5, which is relevant in neurological diseases .
Drug Synthesis
The versatility of 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine makes it a valuable asset in drug synthesis. Its structure allows for bioisosterism approaches in medicinal chemistry, aiding in the development of new pharmacologically active compounds.
Mechanism of Action
This compound acts as an antagonist of D4 receptors . It has a significant selectivity over D2 and D3 receptors . D4 receptors are mostly found in the extrastriatal regions of the brain, such as the cortex, hippocampus, thalamus, and medulla . These areas are believed to control emotion and cognition .
properties
IUPAC Name |
1-[(6-fluoropyridin-3-yl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOJWCSNXVWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)

![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)









